
3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid
Overview
Description
3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic acid functional group, which makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis Applications
Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid functional group allows for efficient coupling with aryl halides or alkenes under palladium catalysis, leading to high yields of desired products .
Other Synthetic Reactions
In addition to its role in the Suzuki-Miyaura reaction, 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid can participate in various other chemical transformations:
- Oxidation : It can be oxidized to form boronic esters or borates using agents like hydrogen peroxide.
- Reduction : The compound can undergo reduction to yield boranes with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles, facilitating the formation of diverse derivatives.
Biological Research Applications
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against serine proteases. Boronic acids, including this compound, can form reversible covalent bonds with serine residues at the active sites of these enzymes, thereby inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting various diseases .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting tumor growth through proteasome inhibition. This highlights its potential role in cancer therapy and drug development .
Industrial Applications
The compound's utility extends into industrial applications where it is employed in:
- Production of Advanced Materials : It is used in synthesizing polymers and electronic components due to its ability to form stable carbon-carbon bonds.
- Pharmaceutical Manufacturing : Its role as a building block in drug synthesis makes it valuable in the pharmaceutical industry .
Data Table: Summary of Applications
Application Area | Specific Uses | References |
---|---|---|
Organic Synthesis | Suzuki-Miyaura cross-coupling | |
Chemical Transformations | Oxidation, Reduction, Substitution | |
Biological Research | Enzyme inhibition, Anticancer activity | |
Industrial Production | Advanced materials and pharmaceuticals |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of boronic acids, including this compound, showed significant inhibition of cancer cell proliferation in vitro by targeting proteasomal pathways.
- Mechanistic Insights into Enzyme Inhibition : Research has elucidated the mechanism by which this compound inhibits serine proteases, providing insights into its potential therapeutic applications against diseases where these enzymes play a critical role.
- Industrial Scale Synthesis : Investigations into the industrial production methods for this compound reveal optimized synthetic routes that enhance yield and purity, making it suitable for large-scale applications in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid exerts its effects involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid
- 3-Chloro-4-isopropoxyphenylboronic acid
Uniqueness
3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of chloro, ethoxy, and isopropoxy groups makes it a versatile reagent in organic synthesis, offering unique advantages in terms of reaction conditions and product yields .
Biological Activity
3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid (CAS No. 2096336-82-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented as follows:
- Molecular Formula : C13H17BClO3
- Molecular Weight : 262.54 g/mol
The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Anticancer Properties
Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and metastasis. Studies have shown that compounds with similar structures can inhibit proteasomes, leading to apoptosis in cancer cells.
Case Study : A study conducted on various boronic acids demonstrated that those with electron-withdrawing groups, such as chlorine, significantly enhance the inhibition of cancer cell proliferation compared to their unsubstituted counterparts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the ethoxy and isopropoxy groups may enhance membrane permeability, allowing for increased interaction with microbial targets.
Research Findings : In vitro studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Enzyme Inhibition
The mechanism of action for this compound often involves the inhibition of key enzymes. For example, boronic acids can act as reversible inhibitors of serine proteases by forming a covalent bond with the active site serine residue.
Mechanism of Action :
- Binding to Enzymes : The boron atom interacts with hydroxyl groups in the enzyme's active site.
- Inhibition of Activity : This binding can prevent substrate access or alter enzyme conformation, reducing activity.
Data Table: Biological Activity Summary
Medicinal Chemistry
Due to its biological activities, this compound is being explored as a lead compound in drug development. Its ability to selectively inhibit enzymes makes it a candidate for designing targeted therapies against cancer and infectious diseases.
Synthetic Applications
In organic synthesis, this compound serves as a versatile building block for constructing complex molecules through Suzuki-Miyaura coupling reactions. Its reactivity allows for the formation of carbon-carbon bonds essential in pharmaceutical development.
Properties
IUPAC Name |
(3-chloro-4-ethoxy-5-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO4/c1-4-16-11-9(13)5-8(12(14)15)6-10(11)17-7(2)3/h5-7,14-15H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJMDFAZNTZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182602 | |
Record name | Boronic acid, B-[3-chloro-4-ethoxy-5-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096336-82-0 | |
Record name | Boronic acid, B-[3-chloro-4-ethoxy-5-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-4-ethoxy-5-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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